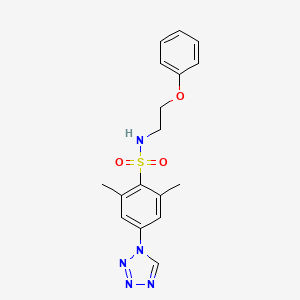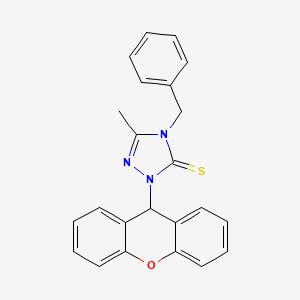![molecular formula C19H16FN3O4 B11497998 2-(5-fluoro-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11497998.png)
2-(5-fluoro-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-nitrophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a nitro group, and a pyrrole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-nitrophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling Reaction: The pyrrole ring is attached to the phenyl ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-nitrophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(5-Fluoro-2-nitrophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-nitrophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The nitro group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-Fluoro-2-nitrophenoxy)acetate: Shares the phenoxy and nitro groups but lacks the pyrrole ring.
Phenyl boronic acid derivatives: Similar in their use as building blocks in organic synthesis.
Uniqueness
2-(5-Fluoro-2-nitrophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the pyrrole ring, in particular, enhances its potential as a biochemical probe and therapeutic agent.
Properties
Molecular Formula |
C19H16FN3O4 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
2-(5-fluoro-2-nitrophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H16FN3O4/c20-15-5-8-17(23(25)26)18(11-15)27-13-19(24)21-12-14-3-6-16(7-4-14)22-9-1-2-10-22/h1-11H,12-13H2,(H,21,24) |
InChI Key |
BQIMGGBBFAIHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)COC3=C(C=CC(=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,2-dimethylpropanamide](/img/structure/B11497921.png)
![(2-Methyl-4-{4-[methyl(phenyl)amino]phenyl}-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(phenyl)methanone](/img/structure/B11497926.png)

![1H-1,3-Benzimidazole, 1-[3-(4-chlorophenoxy)propyl]-2-(phenylmethyl)-](/img/structure/B11497946.png)
![2-methyl-4-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline](/img/structure/B11497951.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11497956.png)
![2-(3-cyanoindol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11497962.png)
![Ethyl 2-{[4-(ethoxycarbonyl)-5-(3-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11497964.png)

![N-(furan-2-ylmethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11497986.png)
![N-(naphthalen-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11497994.png)
![N-(dibenzo[b,d]furan-3-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B11498000.png)
![1-(3-chlorophenyl)-4-(2-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11498002.png)
![7-(3,4-dimethoxyphenyl)-8-(4-hydroxybutyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11498003.png)
